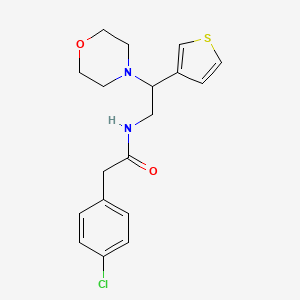

2-(4-chlorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide

Description

The compound 2-(4-chlorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide is a structurally complex molecule featuring a 4-chlorophenyl group, a morpholino ring, and a thiophene moiety linked via an acetamide backbone. The presence of morpholine and thiophene groups suggests possible applications in drug discovery, particularly as these motifs are common in bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name |

2-(4-chlorophenyl)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O2S/c19-16-3-1-14(2-4-16)11-18(22)20-12-17(15-5-10-24-13-15)21-6-8-23-9-7-21/h1-5,10,13,17H,6-9,11-12H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAHIXHZMSAIJMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)CC2=CC=C(C=C2)Cl)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide typically involves multi-step organic reactions. One common method might include:

Formation of the Intermediate: Starting with 4-chlorobenzaldehyde, it undergoes a reaction with thiophene-3-carboxylic acid to form an intermediate compound.

Amidation Reaction: The intermediate is then reacted with morpholine and acetic anhydride under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The chlorophenyl group can be reduced to form a phenyl group.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Phenyl derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigating its effects on biological systems, possibly as a ligand for receptors or enzymes.

Medicine: Exploring its potential as a pharmaceutical agent due to its unique structural features.

Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholino-Containing Acetamides

- N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (CAS 338749-93-2): Structural Features: Combines a thiazol ring, 2-chlorophenyl group, and morpholinoacetamide chain. Purity: Synthesized at 95% purity, indicating robust synthetic protocols .

- 2-(4-Chlorophenyl)-N-(2-(4-[2-(4-Chlorophenyl)acetyl]piperazino)ethyl)acetamide (CAS 548438-13-7): Structural Features: Dual 4-chlorophenyl groups connected via a piperazine-acetamide scaffold.

Chlorophenyl Acetamide Derivatives

- 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide: Structural Features: Dichlorophenyl group fused with a pyrazolone ring. Activity: Demonstrated antimicrobial properties, with hydrogen-bonding interactions critical for crystal packing and stability .

N-(2-Fluoro-3-(morpholine-4-carbonyl)phenyl)-2-chloroacetamide :

Thiophene-Integrated Analogs

- 2-{(2E)-2-[(4-Chloro-2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(2,3-dimethylphenyl)acetamide: Structural Motifs: Thiazolidinone and thiophene moieties. Applications: Thiazolidinones are associated with antidiabetic and anti-inflammatory activities .

Tabulated Comparison of Key Compounds

Key Research Findings and Trends

- Morpholine and Thiophene Synergy : Morpholine enhances solubility and bioavailability, while thiophene contributes to π-π stacking interactions in receptor binding .

- Chlorophenyl Efficacy : 4-Chlorophenyl groups improve lipophilicity and target affinity, as seen in antimicrobial and anticancer analogs .

- Synthetic Challenges: Steric hindrance in morpholino-thiophene hybrids may require optimized coupling agents (e.g., carbodiimides) or elevated temperatures .

Biological Activity

2-(4-chlorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide is a compound of interest due to its unique structural features, which include a chlorophenyl group, a morpholino moiety, and a thiophene ring. These components suggest potential biological activities that warrant investigation, particularly in medicinal chemistry and pharmacology.

The molecular formula of this compound is with a molecular weight of approximately 305.78 g/mol. The compound's structure allows for various chemical interactions, making it a versatile candidate for biological applications.

The biological activity of this compound is likely mediated through its interactions with specific molecular targets such as receptors and enzymes. The presence of the morpholine and thiophene groups may facilitate binding to sigma receptors, which are implicated in various neurological processes and pain modulation. Preliminary studies indicate that similar compounds exhibit high affinity for sigma receptors, suggesting that this compound may share similar properties .

Antimicrobial Properties

Research has shown that derivatives containing thiophene and morpholine structures often exhibit significant antimicrobial activity. In vitro studies have demonstrated that this compound can inhibit the growth of various bacterial strains and fungi. For instance, compounds with similar structures have been reported to possess minimum inhibitory concentrations (MICs) in the low micromolar range against pathogens such as Staphylococcus aureus and Escherichia coli .

Antinociceptive Effects

Studies on related compounds have indicated potential antinociceptive effects, where they significantly reduce pain responses in animal models. The mechanism may involve modulation of sigma receptor activity, which plays a crucial role in pain perception . For example, a related compound showed a Ki value of 42 nM for the sigma-1 receptor and demonstrated significant pain relief in formalin-induced nociception tests .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct biological activities based on minor modifications in their chemical structure:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(4-chlorophenyl)-N-(2-piperidino-2-(thiophen-3-yl)ethyl)acetamide | Piperidine instead of morpholine | Moderate antimicrobial activity |

| 2-(4-chlorophenyl)-N-(2-morpholino-2-(furan-3-yl)ethyl)acetamide | Furan ring instead of thiophene | Antinociceptive effects observed |

The unique combination of the chlorophenyl, morpholino, and thiophene groups in this compound may confer specific properties not found in its analogs.

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of several derivatives including this compound, revealing that it exhibited potent activity against both Gram-positive and Gram-negative bacteria. The results indicated a promising application in treating infections caused by resistant strains .

- Pain Modulation : In animal models, compounds similar to this compound were tested for their ability to alleviate pain. Results showed significant reductions in pain scores compared to controls, supporting further investigation into its therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.